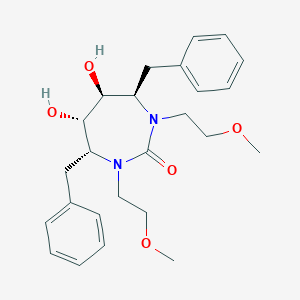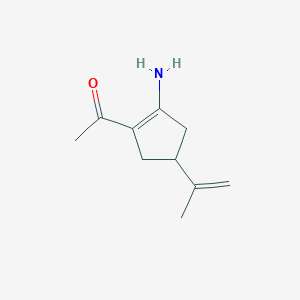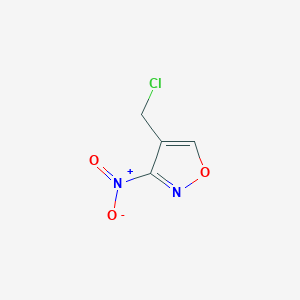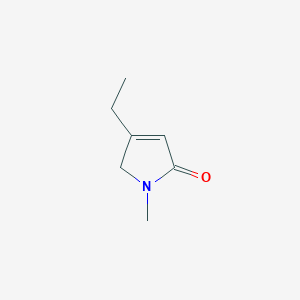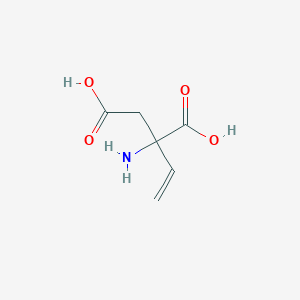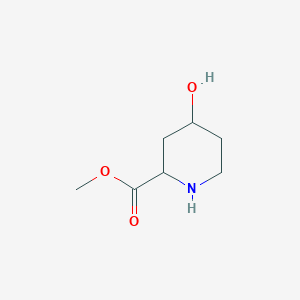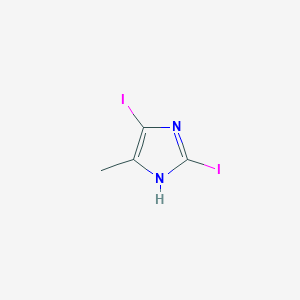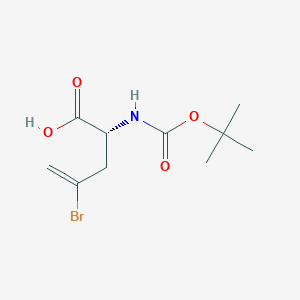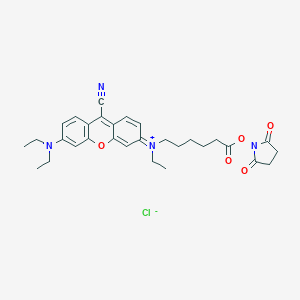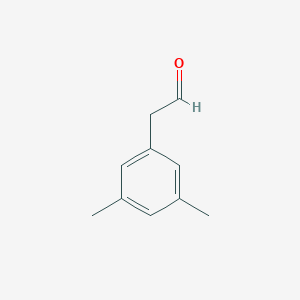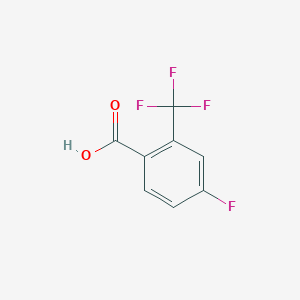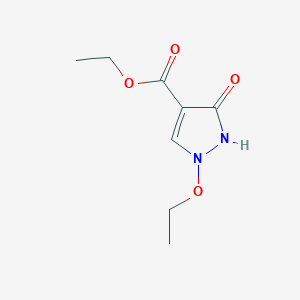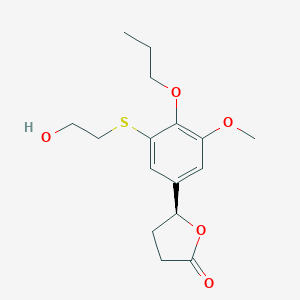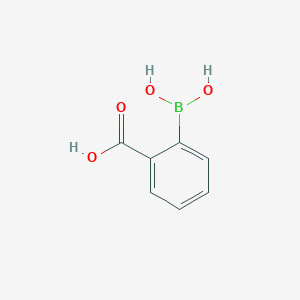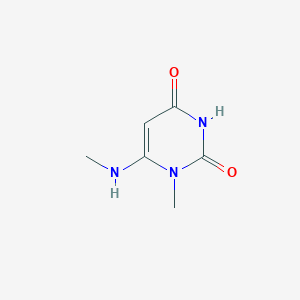
2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as methotrexate, and it has been widely studied for its therapeutic effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- is primarily based on its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation. Methotrexate has also been shown to have immunosuppressive effects, which make it effective in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- are primarily related to its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation. Methotrexate has also been shown to have immunosuppressive effects, which make it effective in the treatment of autoimmune disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- in lab experiments include its well-established synthesis methods, its broad range of therapeutic applications, and its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA. However, there are also some limitations associated with the use of methotrexate in lab experiments, including its potential toxicity, its narrow therapeutic index, and its potential for drug interactions.
Direcciones Futuras
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)-, including the development of new synthesis methods, the optimization of existing synthesis methods to improve yields and purity, the study of its mechanism of action in greater detail, and the exploration of its potential applications in new therapeutic areas. Additionally, there is a need for further research to address the limitations associated with the use of methotrexate in lab experiments, including its potential toxicity and narrow therapeutic index.
Métodos De Síntesis
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- can be achieved through various methods, including the reaction of 2,4-diaminopyrimidine with methylamine and formaldehyde, or the reaction of 2,4-diaminopyrimidine with dimethyl sulfate and sodium hydroxide. These methods have been widely studied and optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-methyl-6-(methylamino)- has been extensively studied for its therapeutic effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Methotrexate is a folic acid antagonist that inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides and DNA. This inhibition leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell proliferation. Methotrexate has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
Número CAS |
89465-16-7 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
1-methyl-6-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-7-4-3-5(10)8-6(11)9(4)2/h3,7H,1-2H3,(H,8,10,11) |
Clave InChI |
OYQCGGWFFNHNAC-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=O)NC(=O)N1C |
SMILES canónico |
CNC1=CC(=O)NC(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



